(1,4-oxathian-2-yl)methanamine
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Overview
Description
(1,4-oxathian-2-yl)methanamine is a heterocyclic organic compound that features a six-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,4-oxathian-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of epoxides with ethyl mercaptoacetate in the presence of a base catalyst such as triton B. This reaction proceeds via a nucleophilic attack on the less substituted carbon atom of the epoxide ring, leading to the formation of 1,4-oxathian-2-one derivatives .
Industrial Production Methods
Industrial production methods for 1,4-oxathian-2-ylmethanamine typically involve the use of readily available starting materials and efficient catalytic processes. For example, the reaction of tellurium tetrachloride with 2-(allylsulfanyl)ethanol in boiling chloroform has been reported to yield trichloro(1,4-oxathian-2-ylmethyl)-λ4-tellane with high selectivity .
Chemical Reactions Analysis
Types of Reactions
(1,4-oxathian-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1,4-oxathian-2-ylmethanamine can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(1,4-oxathian-2-yl)methanamine has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-oxathian-2-ylmethanamine involves its interaction with molecular targets through various pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its ability to form stable complexes with metals and other substrates makes it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxathian-2-one: A closely related compound that shares the same ring structure but lacks the methanamine group.
1,4-Oxathian-2-ylmethyl-tellane: Another similar compound that contains a tellurium atom instead of sulfur.
Uniqueness
(1,4-oxathian-2-yl)methanamine is unique due to its combination of oxygen, sulfur, and nitrogen atoms within a single ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,4-oxathian-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NOS/c6-3-5-4-8-2-1-7-5/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUMXYMHHOGGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(O1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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